molecular formula C23H23F3N2O3S B11281375 1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

1-(piperidin-1-yl)-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B11281375
M. Wt: 464.5 g/mol
InChI Key: WXAXXZBTMNSSQD-UHFFFAOYSA-N
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Description

1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperidine ring, an indole moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Coupling Reactions: The final step involves coupling the indole moiety with the piperidine ring and the trifluoromethylphenyl group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the indole moiety or the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may yield a piperidone derivative, while reduction of the indole moiety may yield a dihydroindole derivative.

Scientific Research Applications

1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(PIPERIDIN-1-YL)-2-(3-{[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperidine ring, an indole moiety, and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23F3N2O3S

Molecular Weight

464.5 g/mol

IUPAC Name

1-piperidin-1-yl-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone

InChI

InChI=1S/C23H23F3N2O3S/c24-23(25,26)18-10-8-17(9-11-18)16-32(30,31)21-14-28(20-7-3-2-6-19(20)21)15-22(29)27-12-4-1-5-13-27/h2-3,6-11,14H,1,4-5,12-13,15-16H2

InChI Key

WXAXXZBTMNSSQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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